

Spectroscopic Profile of 2-Chloropentane: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloropentane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropentane**, a halogenated alkane of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the characterization and identification of this compound.

Spectroscopic Data Summary

The structural elucidation of **2-Chloropentane** is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule. The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Chloropentane** exhibits distinct signals corresponding to the different proton environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	4.04	td	1.5, 6.5	1H	CH-Cl
b	1.62-1.76	m	-	2H	CH ₂ (C3)
c	1.50	d	4.6	3H	CH ₃ (C1)
d	1.36-1.58	m	-	2H	CH ₂ (C4)
e	0.92	t	7.3	3H	CH ₃ (C5)

Note: The assignments are based on the structure CH₃(a)-CHCl(b)-CH₂(c)-CH₂(d)-CH₃(e).

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Carbon Atom	Chemical Shift (δ , ppm)
C1	25.4
C2	62.1
C3	40.5
C4	19.8
C5	13.8

Note: The assignments are based on the structure C(5)H₃-C(4)H₂-C(3)H₂-C(2)HCl-C(1)H₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962, 2933, 2875	Strong	C-H stretching (alkane)
1458	Medium	C-H bending (CH ₂)
1380	Medium	C-H bending (CH ₃)
1270	Medium	C-H wagging
746, 672, 614	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[2\]](#)

Key Mass Spectrometry Fragments

m/z	Relative Intensity (%)	Assignment
108	~2	[M+2] ⁺ (presence of ³⁷ Cl isotope)
106	~6	[M] ⁺ (Molecular ion, presence of ³⁵ Cl isotope)
77	~35	[C ₅ H ₉] ⁺ (loss of HCl)
71	~98	[C ₄ H ₈ Cl] ⁺ (alpha-cleavage)
70	~100	[C ₅ H ₁₀] ⁺ (loss of HCl)
43	~80	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of liquid **2-Chloropentane**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#)
- Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[\[5\]](#)

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat (undiluted) **2-Chloropentane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[6]
- Carefully place a second salt plate on top to create a thin liquid film between the plates.
- Mount the "sandwich" in the spectrometer's sample holder.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- For a volatile liquid like **2-Chloropentane**, direct injection or introduction via a gas chromatography (GC) system is common.
- If using GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1 μL) of the diluted sample into the GC inlet.

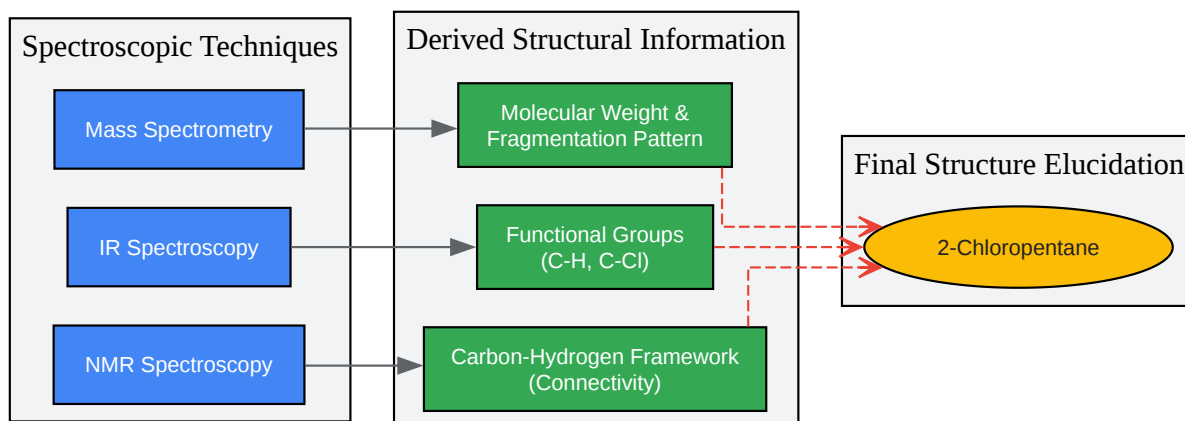
Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-150.
- Source Temperature: Typically 200-250 °C.
- GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms) is suitable.
- Oven Temperature Program (if applicable): Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2-Chloropentane**.



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Caption: Workflow illustrating how NMR, IR, and Mass Spectrometry contribute to the structural elucidation of **2-Chloropentane**.

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